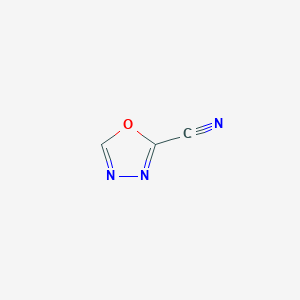![molecular formula C8H3IN2S B13674047 4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
4-Iodobenzo[d]thiazole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole ring substituted with an iodine atom at the 4th position and a cyano group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with iodine and a suitable nitrile source. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The cyano group can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction can be used.
Coupling Reactions: Catalysts like palladium or copper are frequently employed in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
4-Iodobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Iodobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The iodine and cyano substituents can enhance the compound’s binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
2-Aminobenzothiazole: Lacks the iodine and cyano substituents but shares the core benzothiazole structure.
4-Bromobenzo[d]thiazole-2-carbonitrile: Similar structure with a bromine atom instead of iodine.
2-Cyanobenzothiazole: Contains a cyano group but lacks the iodine substituent.
Uniqueness: 4-Iodobenzo[d]thiazole-2-carbonitrile is unique due to the presence of both iodine and cyano groups, which confer distinct chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets, while the cyano group can be involved in further functionalization .
Propiedades
Fórmula molecular |
C8H3IN2S |
|---|---|
Peso molecular |
286.09 g/mol |
Nombre IUPAC |
4-iodo-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3IN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H |
Clave InChI |
IEBUYIDNRBYVDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)N=C(S2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)



